Membrane Interaction: Veracevine Shows Zero Interfacial Activity at Concentrations Where Veratridine and Cevadine Cause Monolayer Collapse
In controlled monolayer experiments using stearic acid films to model biological membranes, veratridine and cevadine at concentrations known to affect living membranes (2×10⁻⁵ M) react strongly with the film and induce interfacial dissolution, causing both alkaloid and stearate to leave the surface. In stark contrast, veracevine at the identical concentration exhibits no measurable interaction with the stearate film [1]. Surface tension measurements further rank surface activity as veratramine > veratridine > cevadine ≫ veracevine, with veracevine showing the weakest activity and failing to form any measurable film even under controlled Langmuir balance conditions [2].
| Evidence Dimension | Interaction with stearic acid monolayer (membrane model) |
|---|---|
| Target Compound Data | No interaction; no film formation |
| Comparator Or Baseline | Veratridine and cevadine: strong interaction causing interfacial dissolution at 2×10⁻⁵ M |
| Quantified Difference | Veracevine activity undetectable vs. comparators causing film collapse; surface activity order veratramine > veratridine > cevadine ≫ veracevine |
| Conditions | Langmuir-type film balance; stearic acid monolayer on aqueous substrate; alkaloid concentration 2×10⁻⁵ M |
Why This Matters
This confirms veracevine lacks intrinsic membrane-perturbing activity, making it an ideal inert scaffold for studying how ester modifications confer pharmacological action.
- [1] Shanes, A. M., & Gershfeld, N. L. (1960). Interactions of veratrum alkaloids, procaine, and calcium with monolayers of stearic acid and their implications for pharmacological action. The Journal of General Physiology, 44(2), 345–363. View Source
- [2] Shanes, A. M., & Gershfeld, N. L. (1960). The influence of structure on the orientation of the veratrum alkaloids at the air/water interface. Biochimica et Biophysica Acta, 44, 287-299. View Source
